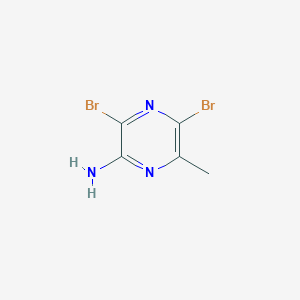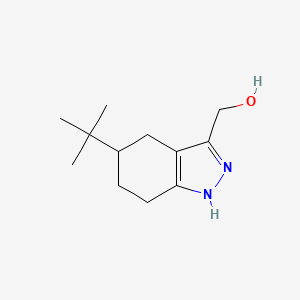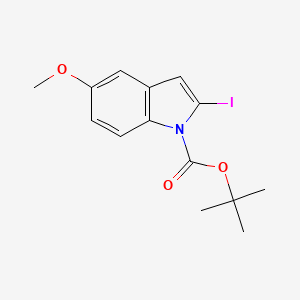
1,3-双(2,4-二氨基苯氧基)丙烷四盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride is a chemical compound with the molecular formula C15H20N4O2.4ClH . It is also known by other names such as 1,3-Benzenediamine, 4,4’-[1,3-propanediylbis(oxy)]bis-, hydrochloride (1:4), and 1,3-Benzenediamine, 4,4’-[1,3-propanediylbis(oxy)]bis-, tetrahydrochloride .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride can be represented by the InChI string:InChI=1S/C15H20N4O2.4ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;;;;/h2-5,8-9H,1,6-7,16-19H2;4*1H . The SMILES representation is O(CCCOC1=C(N)C=C(N)C=C1)C2=C(N)C=C(N)C=C2.Cl .
科学研究应用
我搜索了“1,3-双(2,4-二氨基苯氧基)丙烷四盐酸盐”的科学研究应用,但遗憾的是,现有信息有限,无法提供涵盖六到八种独特应用的全面分析,并按要求提供详细的章节。
染发剂配方
它在永久性染发剂配方中的最大浓度为 2.0%,在与过氧化氢混合使用前,浓度降至 1.0% .
研究和实验室使用
该化合物在各种研究和实验室环境中使用,包括生命科学、有机合成和环境测试 .
眼刺激研究
安全和危害
作用机制
Target of Action
1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride is primarily used as a precursor for hair colors . It reacts with primary intermediates to form the final dye-stuff .
Mode of Action
The compound interacts with its targets through a process of oxidation. This reaction can be accelerated by the addition of an oxidizing agent such as hydrogen peroxide, but it can also be achieved by air oxidation .
Biochemical Pathways
The biochemical pathways affected by 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride are primarily related to the process of hair coloring. The compound reacts with primary intermediates in the hair to form the final dye-stuff .
Pharmacokinetics
The pharmacokinetics of 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride are such that the final concentration on the head can be up to 1.8% (calculated as tetrahydrochloride salt, corresponding to 1.2% of the free base) . The exposure is terminated thirty minutes after application of the mixture to the hair by shampooing and thoroughly rinsing with water .
Result of Action
The result of the action of 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride is the formation of a final dye-stuff that colors the hair. The compound’s interaction with primary intermediates in the hair leads to this coloring effect .
Action Environment
The action of 1,3-Bis(2,4-diaminophenoxy)propane Tetrahydrochloride can be influenced by environmental factors. For instance, the presence of an oxidizing agent can accelerate the reaction process . Additionally, the compound’s action, efficacy, and stability can be affected by the conditions under which it is stored and used. For example, the compound’s recovery was found to be > 115% in one sample (formulation A with H2O2) and < 85% in one sample (formulation B, without H2O2) .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride involves the reaction of 2,4-diaminophenol with 1,3-dichloropropane in the presence of a base to form the intermediate 1,3-bis(2,4-diaminophenoxy)propane. This intermediate is then reacted with hydrochloric acid to form the final product, 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride.", "Starting Materials": [ "2,4-diaminophenol", "1,3-dichloropropane", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,4-diaminophenol in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 1,3-dichloropropane to the solution and stir the mixture at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 1-2.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dry the product under vacuum to obtain 1,3-Bis(2,4-diaminophenoxy)propane tetrahydrochloride as a white solid." ] } | |
CAS 编号 |
74918-21-1 |
分子式 |
C15H21ClN4O2 |
分子量 |
324.80 g/mol |
IUPAC 名称 |
4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19;/h2-5,8-9H,1,6-7,16-19H2;1H |
InChI 键 |
PYPNWPPZTSKNST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl.Cl.Cl.Cl |
规范 SMILES |
C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N.Cl |
| 74918-21-1 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


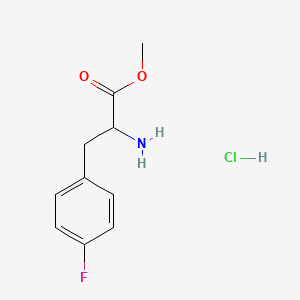
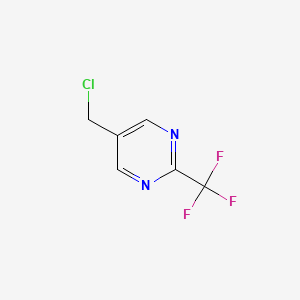
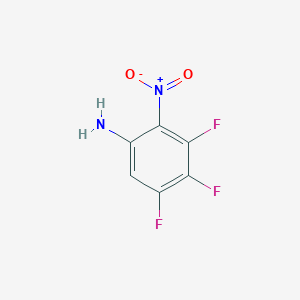
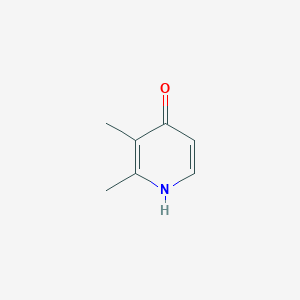
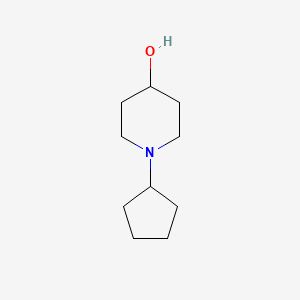
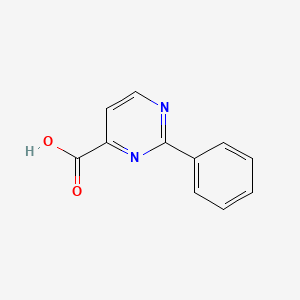

![N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B1358029.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

